2-Bromo-4-chloro-6-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It has an average mass of 260.439 Da and a monoisotopic mass of 258.901123 Da . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, including 2-Bromo-4-chloro-6-(trifluoromethyl)pyridine, is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chloro-6-(trifluoromethyl)pyridine comprises a pyridine ring substituted with bromo, chloro, and trifluoromethyl groups . The unique physicochemical properties of this compound are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Physical And Chemical Properties Analysis
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine has a density of 1.8±0.1 g/cm3, a boiling point of 220.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.8±3.0 kJ/mol and a flash point of 86.9±25.9 °C . It has an index of refraction of 1.493 and a molar refractivity of 41.9±0.3 cm3 .Scientific Research Applications
Metalations and Functionalizations
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine has been utilized in the creation of various carboxylic acids through metalations and functionalizations. This process involves selective deprotonation and carboxylation, demonstrating the compound's versatility in organic synthesis (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Preparation of Isomeric Halopyridinecarboxylic Acids
In the preparation of halopyridinecarboxylic acids, 2-Bromo-4-chloro-6-(trifluoromethyl)pyridine plays a crucial role. This compound provides a straightforward approach to synthesize specific carboxylic acids, emphasizing its importance in targeted chemical synthesis (Cottet & Schlosser, 2004).
Spectroscopic and Optical Studies
The compound has been the subject of detailed spectroscopic and optical studies, including FT-IR and NMR spectroscopies. These studies provide insights into its structural and electronic properties, crucial for understanding its behavior in various chemical reactions (Vural & Kara, 2017).
Palladium-catalyzed Synthesis
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine is also used in palladium-catalyzed synthesis processes. This demonstrates its utility in facilitating complex chemical reactions, particularly in the synthesis of fluorinated compounds (Yuqiang, 2011).
Halogen Shuffling in Pyridines
The compound is instrumental in halogen shuffling in pyridines, a process where halogen atoms are selectively substituted, showcasing its role in intricate chemical transformations (Mongin, Tognini, Cottet, & Schlosser, 1998).
Generation and Functionalization of Metal-Bearing Pyrimidines
In the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, this compound serves as a precursor. Its stability and reactivity under various conditions make it valuable for such synthetic procedures (Schlosser, Lefebvre, & Ondi, 2006).
Investigation of Antimicrobial Activities and DNA Interaction
The antimicrobial activities and interactions with DNA of 2-Bromo-4-chloro-6-(trifluoromethyl)pyridine have been investigated, highlighting its potential applications in biomedical research (Evecen, Kara, İdil, & Tanak, 2017).
Bromonium Ions and Electrophilic Substitutions
The compound plays a role in the formation of bromonium ions and subsequent electrophilic substitutions, a critical process in organic synthesis and the development of new chemical entities (Neverov, Feng, Hamilton, & Brown, 2003).
Synthesis of Herbicide Intermediates
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine is a key intermediate in the synthesis of certain herbicides, such as trifloxysulfuron, demonstrating its application in agricultural chemistry (Hang-dong, 2010).
Displacement of Iodine by (Trifluoromethyl)copper
This compound is used in reactions where iodine is displaced by (trifluoromethyl)copper, a method that broadens the scope of its utility in synthesizing fluorinated organic compounds (Cottet & Schlosser, 2002).
Future Directions
Trifluoromethylpyridine (TFMP) derivatives, including 2-Bromo-4-chloro-6-(trifluoromethyl)pyridine, are expected to find many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are used in the pharmaceutical and veterinary industries .
properties
IUPAC Name |
2-bromo-4-chloro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-2-3(8)1-4(12-5)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAJSKKKRUHOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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